molecular formula C24H14ClF2N3O2S2 B2484207 (E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide CAS No. 326916-63-6

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide

Cat. No.: B2484207
CAS No.: 326916-63-6
M. Wt: 513.96
InChI Key: FBABKUZGDOFQCZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,3-thiazole core substituted at position 4 with a 4-chlorophenyl group.
  • An (E)-configured propenamide backbone with a cyano group at position 2.
  • A furan-2-yl moiety at position 3, further substituted at position 5 with a 4-(difluoromethylsulfanyl)phenyl group.

The cyano group may facilitate hydrogen bonding or dipole interactions in biological targets .

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF2N3O2S2/c25-17-5-1-14(2-6-17)20-13-33-24(29-20)30-22(31)16(12-28)11-18-7-10-21(32-18)15-3-8-19(9-4-15)34-23(26)27/h1-11,13,23H,(H,29,30,31)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBABKUZGDOFQCZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide, hereafter referred to as compound 1, is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding the biological activity of compound 1, focusing on its anticancer properties and other relevant pharmacological effects.

Structural Characteristics

Compound 1 features a complex structure that includes:

  • A thiazole ring, which is known for its diverse biological activities.
  • A cyano group that may enhance its reactivity and biological interactions.
  • A furan moiety substituted with a difluoromethylsulfanyl group, potentially contributing to its pharmacological profile.

The molecular formula of compound 1 is C22H17ClF2N2OSC_{22}H_{17}ClF_2N_2OS, and its structural representation can be analyzed through various computational methods to understand its interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring and substituents on the phenyl groups play crucial roles in enhancing cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Compound 1 is hypothesized to induce apoptosis in cancer cells, similar to other thiazole derivatives. Apoptotic pathways are critical in cancer therapy as they lead to programmed cell death, reducing tumor growth.
    • In vitro studies have shown that compounds with similar scaffolds can inhibit key signaling pathways involved in cell proliferation and survival, such as the Bcl-2 pathway .
  • Cell Line Studies :
    • Compounds structurally related to compound 1 have demonstrated IC50 values ranging from 5.36 µg/mL to 51.56 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) .
    • The presence of electron-donating or withdrawing groups significantly affects potency, indicating that careful modification can lead to enhanced activity.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compound 1's structural features suggest potential efficacy against bacterial strains.

  • Antibacterial Studies :
    • Similar thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to established antibiotics like norfloxacin .
    • The presence of functional groups such as difluoromethylsulfanyl may enhance membrane permeability or target specific bacterial enzymes.

Case Studies

Several case studies have explored the biological activities of compounds related to compound 1:

  • Case Study 1 : A study on a series of thiazole derivatives demonstrated that modifications at the para-position of the phenyl ring improved anticancer activity significantly, with some compounds achieving IC50 values below 10 µg/mL against MCF-7 cells .
  • Case Study 2 : Another investigation focused on the synthesis of thiazole-based compounds highlighted their effectiveness against A549 lung adenocarcinoma cells, where certain derivatives exhibited selectivity and potency due to their unique functional groups .

Summary of Findings

Activity Type IC50 Range Target Cell Lines Key Structural Features
Anticancer5.36 - 51.56 µg/mLMCF-7, HepG2Thiazole ring, cyano group
AntimicrobialVariesGram-positive/negative bacteriaDifluoromethylsulfanyl group

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have shown that derivatives of thiazole and furan exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of glioblastoma cells, demonstrating promising results in vitro.

Case Study: Anticancer Screening

A recent study screened several thiazole derivatives for their anticancer properties against glioblastoma cell lines. The results indicated that specific substitutions on the thiazole ring enhanced the cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinases such as AKT are critical in oncogenic signaling pathways, and compounds targeting these enzymes can potentially lead to new therapeutic strategies for cancer treatment. In vitro assays have shown that certain derivatives exhibit low micromolar activity against AKT2, correlating with reduced tumor growth in preclinical models .

Antimicrobial Properties

Beyond anticancer applications, thiazole-containing compounds have been noted for their antimicrobial activities. Research indicates that modifications to the thiazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics based on this scaffold .

Pharmacokinetic Profiles

Studies assessing the pharmacokinetics of similar thiazole derivatives have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. These profiles are crucial for evaluating the viability of compounds as therapeutic agents.

Table 2: Pharmacokinetic Data (Hypothetical)

ParameterValue
Bioavailability45%
Half-life6 hours
MetabolismLiver (CYP450 enzymes)
ExcretionUrinary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (thiazole, propenamide, or heterocyclic substituents) and are analyzed for functional group variations, physicochemical properties, and hypothesized biological implications.

Substituent and Functional Group Analysis

Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound () 1,3-Thiazole 4-(4-chlorophenyl), 2-cyano-propenamide, 5-(difluoromethylsulfanylphenyl)furan Combines lipophilic (difluoromethyl) and polar (cyano) groups; potential kinase inhibition due to thiazole-propenamide scaffold.
(E)-3-[3-(4-Chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide () Pyrazole 3-(4-chlorophenyl), 1-phenyl, 2-cyano-propenamide, 2-(trifluoromethyl)phenyl Pyrazole core may alter binding kinetics; trifluoromethyl enhances lipophilicity but reduces solubility compared to difluoromethylsulfanyl.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () 1,3-Thiazole 4-(4-chlorophenyl), 4-(dimethylamino)benzylidene Dimethylamino group increases solubility; lacks propenamide, reducing potential for H-bonding interactions.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () 1,3-Thiazole 4-(2-chlorophenyl), 2-morpholinoacetamide Morpholino group improves solubility; acetamide linker differs from propenamide’s rigidity.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide () Propenamide-furan 3-ethoxyphenyl, 4-nitrophenyl Nitro group is strongly electron-withdrawing but metabolically unstable; ethoxy enhances lipophilicity.

Physicochemical and Electronic Properties

  • Lipophilicity : The difluoromethylsulfanyl group in the target compound offers balanced lipophilicity, whereas trifluoromethyl () and nitro () groups increase hydrophobicity or metabolic liability .
  • Solubility: Compounds with morpholino () or dimethylamino () substituents exhibit higher aqueous solubility than the target compound’s sulfanyl group .

Research Tools and Methodologies

  • Docking Studies : AutoDock4 () enables comparative analysis of binding modes, particularly for thiazole-containing analogs .

Q & A

Q. How can in silico models predict off-target toxicity of this compound?

  • Methodological Answer : Employ QSAR models (e.g., Derek Nexus) to predict hepatotoxicity or cardiotoxicity. Validate with transcriptomic profiling (RNA-seq) in HepG2 cells post-treatment. Key biomarkers include ALT/AST levels and CYP450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.